Superior Degradation Kinetics and Maximal Efficacy Versus In-Class Analogs 7a, 7b, and 7e
In a direct head-to-head comparison across a panel of PROTACs with varying linker lengths, compound 7c (PROTAC eDHFR Degrader-1) demonstrated the most effective degradation profile. While compounds 7a and 7b also induced degradation, 7c achieved optimal downregulation at low nanomolar concentrations. In contrast, compound 7e failed to degrade the target protein [1].
| Evidence Dimension | Degradation efficacy of eDHFR-YFP fusion protein |
|---|---|
| Target Compound Data | 90% degradation (10% residual fluorescence) achieved with 25 nM at 12 h in JURKAT cells; optimal degradation observed at low nanomolar concentrations in HEK293T cells [1] |
| Comparator Or Baseline | Compounds 7a, 7b: effective but less potent degradation; Compound 7e: no degradation observed [1] |
| Quantified Difference | 7c selected as lead compound for its superior efficacy and pharmacological properties; 7e showed no degradation [1] |
| Conditions | JURKAT-eDHFR-YFP and HEK293T-eDHFR-YFP stable cell lines; flow cytometry analysis |
Why This Matters
This direct comparison validates that 7c (Degrader-1) provides the most robust and reliable degradation among the tested TMP-based PROTACs, ensuring maximal target knockdown in experimental systems.
- [1] Etersque JM, Lee IK, Sharma N, et al. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs. Nat Commun. 2023;14:7071. View Source
